molecular formula C19H23FN4 B12241631 4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine

4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine

Cat. No.: B12241631
M. Wt: 326.4 g/mol
InChI Key: NRYCUMXAXSCCMD-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with cyclopropyl, fluorophenyl, and piperazine groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Piperazine and Fluorophenyl Substitution: The piperazine ring is alkylated with a fluorophenylmethyl halide under basic conditions to form the desired substitution on the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or fluorophenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropyl-6-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H23FN4

Molecular Weight

326.4 g/mol

IUPAC Name

4-cyclopropyl-6-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C19H23FN4/c1-14-21-18(15-6-7-15)12-19(22-14)24-10-8-23(9-11-24)13-16-4-2-3-5-17(16)20/h2-5,12,15H,6-11,13H2,1H3

InChI Key

NRYCUMXAXSCCMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=CC=C3F)C4CC4

Origin of Product

United States

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